molecular formula C10H10O4 B1362759 Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate CAS No. 32066-29-8

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Cat. No. B1362759
Key on ui cas rn: 32066-29-8
M. Wt: 194.18 g/mol
InChI Key: VZOFEVHSVUBEPH-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with sodium hydride (3.5 g, 147 mmol). At 0 deg C., 100 mL of DMF was added slowly with stirring. To the stirred solvent were added 1-(4-hydroxyphenyl)ethanone (5 g, 36 mmol) and dimethylcarbonate (15.5 g, 170 mmol), stirred at room temperature overnight. The RM was poured into water (100 mL) and extracted with ethyl acetate (100 mL). The organic layer was washed with water (50 mL) and saturated brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as elutants. The product was obtained as pale yellow oil (3.4 g, yield: 47.66%). MS (ESI, 120 eV): m/z=195 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 7.79-7.82 (d, 2H), 6.81-6.84 (d, 2H), 6.21 (br s, 1H), 3.90 (s, 2H), 3.69 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
47.66%

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1.[CH3:18][O:19][C:20](=O)[O:21]C>O>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH2:16][C:20]([O:19][CH3:18])=[O:21])=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
15.5 g
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
At 0 deg C
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL) and saturated brine solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 47.66%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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